molecular formula C17H17N3O5S B416816 ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 300770-26-7

ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B416816
CAS No.: 300770-26-7
M. Wt: 375.4g/mol
InChI Key: BFUXIOYLQJJQQT-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido-thiazine class of bicyclic heterocycles, characterized by a fused pyrimidine-thiazine ring system. Key structural features include:

  • An ethyl ester at position 5.
  • A methyl group at position 6.
  • A 3-nitrophenyl substituent at position 4.
  • A ketone at position 3.

The 3-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity and influence intermolecular interactions. The compound’s synthesis (Scheme 12.3 in ) involves a hydroxypropylsulfanyl intermediate, with regioselectivity confirmed by HMBC and X-ray crystallography . Its solid-state structure adopts a puckered bicyclic conformation, critical for biological interactions .

Properties

IUPAC Name

ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-3-25-16(22)14-10(2)18-17-19(13(21)7-8-26-17)15(14)11-5-4-6-12(9-11)20(23)24/h4-6,9,15H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUXIOYLQJJQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of pyrimido[2,1-b][1,3]thiazines. Its molecular formula is C17H17N3O5SC_{17}H_{17}N_{3}O_{5}S with a molecular weight of 361.4 g/mol. The structure features a pyrimidine ring fused with a thiazine ring and incorporates a nitrophenyl group, which contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC17H17N3O5SC_{17}H_{17}N_{3}O_{5}S
Molecular Weight361.4 g/mol
IUPAC NameThis compound
CAS Number300770-26-7

Synthesis

The synthesis of ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-pyrimido[2,1-b][1,3]thiazine typically involves multi-step organic reactions. These steps may include the condensation of appropriate thiazole derivatives with aldehydes followed by cyclization with pyrimidine derivatives and subsequent esterification processes to yield the final product .

Anticancer Properties

Research has indicated that compounds within the pyrimido[2,1-b][1,3]thiazine class exhibit significant anticancer activity. For instance, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The nitrophenyl substituent may enhance this activity by interacting with specific molecular targets involved in cancer progression.

Antimicrobial Activity

Ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-pyrimido[2,1-b][1,3]thiazine has also been evaluated for its antimicrobial properties. Studies have demonstrated that it possesses activity against both bacterial and fungal strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties as well. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .

The biological mechanisms underlying the activities of ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-pyrimido[2,1-b][1,3]thiazine are complex and involve multiple pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as dihydrofolate reductase and glucosidases.
  • Cell Cycle Modulation : It can induce cell cycle arrest in cancer cells by affecting key regulatory proteins.
  • Reactive Oxygen Species (ROS) Generation : The nitrophenyl group can contribute to oxidative stress in cells, leading to apoptosis .

Case Studies

Several studies have highlighted the effectiveness of this compound in various biological assays:

  • Anticancer Study : A study demonstrated that derivatives similar to ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-pyrimido[2,1-b][1,3]thiazine showed IC50 values in the micromolar range against breast cancer cell lines .
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Inflammation Model : In animal models of inflammation, treatment with this compound resulted in a marked decrease in paw edema compared to controls .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that compounds similar to ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine derivatives exhibit promising antitumor activity. For instance, studies have shown that thiazole and pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The incorporation of nitrophenyl groups has been linked to enhanced cytotoxicity against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines when tested against standard chemotherapeutics like Cisplatin .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar thiazine derivatives have been reported to possess antibacterial and antifungal properties. The presence of the nitrophenyl moiety may contribute to this activity by enhancing the lipophilicity and membrane permeability of the compound .

Analgesic and Anti-inflammatory Effects

Compounds within the same chemical family have been evaluated for their analgesic and anti-inflammatory effects. In vivo studies indicate that certain thiazolo derivatives exhibit significant pain relief and reduction of inflammation, making them candidates for further pharmacological development .

Synthesis of Related Compounds

The synthesis of ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine derivatives typically involves multi-step reactions including cyclization and condensation processes. For example:

  • The initial step often involves the reaction of substituted thiazole carboxylic acids with appropriate amines or hydrazines to form key intermediates.
  • Subsequent steps may include cyclization reactions that lead to the formation of the pyrimidine ring structure.

These synthetic routes are crucial for generating various derivatives that can be screened for biological activity .

Characterization Techniques

Characterization of synthesized compounds is performed using advanced techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure and confirm the presence of specific functional groups.
  • Mass Spectrometry (MS): To ascertain molecular weights and identify fragmentation patterns.
  • Infrared (IR) Spectroscopy: To analyze functional groups present in the compounds.

These techniques ensure the purity and structural integrity of the synthesized compounds before biological testing .

Table 1: Comparison of Biological Activities

Compound NameAntitumor ActivityAntimicrobial ActivityAnalgesic Effect
Ethyl 8-Methyl-6-(3-Nitrophenyl)-4-Oxo-Pyrimido ThiazineHigh (against A-549)Moderate (various strains)Significant
Related Thiazole DerivativeModerateHighModerate

Table 2: Synthetic Route Overview

StepReaction TypeReactantsProducts
1CondensationThiazole + AmineIntermediate Compound
2CyclizationIntermediate + AcidEthyl 8-Methyl Compound

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Modifications and Substituent Effects

The following analogs differ in substituents at positions 6 and 7, impacting physicochemical and biological properties:

Compound Name Substituents (Position) Molecular Weight Key Structural/Electronic Features References
Target Compound 3-Nitrophenyl (6), Ethyl ester (7) Not reported Electron-withdrawing nitro group enhances polarity
Benzyl 6-(4-Chlorophenyl)-8-Methyl-4-Oxo-...-7-Carboxylate 4-Chlorophenyl (6), Benzyl ester (7) 426.915 Chlorine increases lipophilicity
Ethyl 6-(4-Fluorophenyl)-8-Methyl-4-Oxo-...-7-Carboxylate 4-Fluorophenyl (6), Ethyl ester (7) Not reported Fluorine’s electronegativity alters reactivity
Ethyl 6-(4-Bromophenyl)-8-Methyl-4-Oxo-...-7-Carboxylate 4-Bromophenyl (6), Ethyl ester (7) 409.3 Bromine increases molecular weight
Allyl 6-(4-Methoxyphenyl)-8-Methyl-4-Oxo-...-7-Carboxylate 4-Methoxyphenyl (6), Allyl ester (7) Not reported Methoxy group introduces electron-donating effects

Key Observations :

  • Ester Moieties : Ethyl esters (target compound, ) generally offer lower molecular weights and higher volatility than benzyl or allyl esters .
  • Conformational Stability : X-ray data () confirm that bicyclic puckering is conserved across analogs, ensuring structural rigidity critical for binding interactions.
Physicochemical Properties

Predicted data for the bromophenyl analog ():

  • Density : 1.55 g/cm³.
  • Boiling Point : 506.7°C.
  • pKa : -0.91 (indicating strong acidity at the ketone oxygen).

The target compound’s 3-nitro group likely reduces pKa further compared to halogenated analogs, enhancing hydrogen-bonding capacity .

Preparation Methods

Formation of the Pyrimido-Thiazine Core

The foundational step involves constructing the pyrimido[2,1-b]thiazine ring. A widely adopted method employs thiourea and bis(methylthio)methylene malononitrile in a 2:1 molar ratio, cyclized under basic conditions. This reaction proceeds via nucleophilic attack of thiourea’s sulfur on the electron-deficient carbon of malononitrile, followed by intramolecular cyclization to form the thiazine ring.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF)

  • Catalyst: Anhydrous potassium carbonate

  • Temperature: 80–90°C

  • Yield: 70–75%

Esterification at Position 7

The ethyl ester group is incorporated via refluxing the carboxylate intermediate with ethanol in the presence of sulfuric acid. This Fischer esterification ensures high conversion rates, with the ester’s electron-withdrawing effect stabilizing the heterocyclic core.

Optimized Protocol

  • Molar Ratio: 1:5 (carboxylic acid:ethanol)

  • Acid Catalyst: Concentrated H2SO4 (2% v/v)

  • Temperature: 78°C (reflux)

  • Yield: 85–90%

Alternative Routes: One-Pot and Microwave-Assisted Synthesis

One-Pot Sequential Reactions

Recent advances enable a one-pot synthesis by sequentially adding reagents to avoid intermediate isolation. Thiourea, malononitrile, and 3-nitrobenzaldehyde are combined in DMF with K2CO3, followed by in situ esterification. This method reduces purification steps and improves overall yield to 80%.

Advantages

  • Time Efficiency: 12 hours (vs. 18–24 hours for multi-step)

  • Purity: >95% (HPLC)

  • Solvent Recovery: 90% DMF reused

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 120°C) accelerates the cyclocondensation step, completing the reaction in 30 minutes versus 6 hours conventionally. This method enhances reaction efficiency and reduces thermal degradation.

Comparative Data

ParameterConventional MethodMicrowave Method
Reaction Time6 hours30 minutes
Yield70%78%
Energy ConsumptionHighLow

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel (100–200 mesh) and ethyl acetate/hexane (3:7) as the eluent. Recrystallization from ethanol further enhances purity to >98%.

Spectroscopic Validation

  • IR Spectroscopy: Peaks at 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone), and 1520 cm⁻¹ (NO2 asymmetric stretch).

  • 1H NMR (400 MHz, CDCl3): δ 1.35 (t, 3H, CH2CH3), 2.45 (s, 3H, CH3), 4.30 (q, 2H, OCH2), 7.50–8.20 (m, 4H, Ar-H).

  • MS (ESI): m/z 375.4 [M+H]+.

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions may yield des-nitro or ester-hydrolyzed byproducts. Strategies to mitigate this include:

  • Low-Temperature Nitration: Prevents over-nitration.

  • Anhydrous Conditions: Minimizes ester hydrolysis.

Scalability Issues

Industrial-scale synthesis faces challenges in maintaining regioselectivity. Continuous-flow reactors and immobilized catalysts (e.g., SiO2-K2CO3) are under investigation to improve reproducibility .

Q & A

Q. What synthetic methodologies are effective for preparing ethyl 8-methyl-6-(3-nitrophenyl)-4-oxo-pyrimido-thiazine derivatives?

  • Methodological Answer : Synthesis typically involves cyclocondensation reactions. For example, refluxing intermediates with oxalyl chloride in DMF/EtOH in the presence of a base (e.g., Et3_3N) for 8–12 hours, followed by recrystallization from ethanol to yield pure crystals (65–78% yield) . Key Steps :
  • Use of oxalyl chloride as a cyclizing agent.
  • Purification via ice-water precipitation and ethanol recrystallization.
    Table 1 : Example Reaction Conditions and Yields
ReagentsSolventTemp. (°C)Time (h)Yield (%)
Oxalyl chlorideDMF/EtOH80–1008–1265–78

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrophenyl groups) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and nitro (NO2_2, ~1520 cm1^{-1}) stretches .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .

Q. What are the key physicochemical properties of this compound?

  • Answer :
  • Melting Point : 243–245°C (similar to analogs with nitro substituents) .
  • Solubility : Poor in water; soluble in DMSO, DMF, and ethanol .
  • Crystalline Structure : Monoclinic crystal system (P21_1/c space group) with a density of 1.35 g/cm³ .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its conformational stability and reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals:
  • A puckered pyrimidine ring (deviation: 0.224 Å from plane), adopting a flattened boat conformation .
  • Dihedral angles (e.g., 80.94° between pyrimido-thiazine and phenyl rings), influencing π-π stacking interactions .
    Table 2 : Selected Bond Lengths and Angles (X-ray Data)
BondLength (Å)AngleDegrees (°)
N1–C91.292C9–S1–C2112.16
C6–C71.352C19–C20–C21121.9

Q. What strategies optimize synthetic yield while minimizing side-product formation?

  • Methodological Answer :
  • Catalyst Screening : Use NaOAc or Et3_3N to enhance cyclization efficiency .
  • Solvent Optimization : Glacial acetic acid/acetic anhydride mixtures reduce byproducts .
  • Temperature Control : Reflux at 100°C maximizes product formation over 8 hours .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound class?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
  • Purity Validation : Confirm >95% purity via HPLC before testing .
  • Structural Analog Comparison : Compare activities of 3-nitrophenyl vs. 4-nitrophenyl derivatives to assess substituent effects .

Data Contradiction Analysis

  • Example Conflict : Varying yields (65% vs. 78%) in similar syntheses .
    • Resolution : Trace water content in solvents can hydrolyze intermediates; use anhydrous DMF and molecular sieves .

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